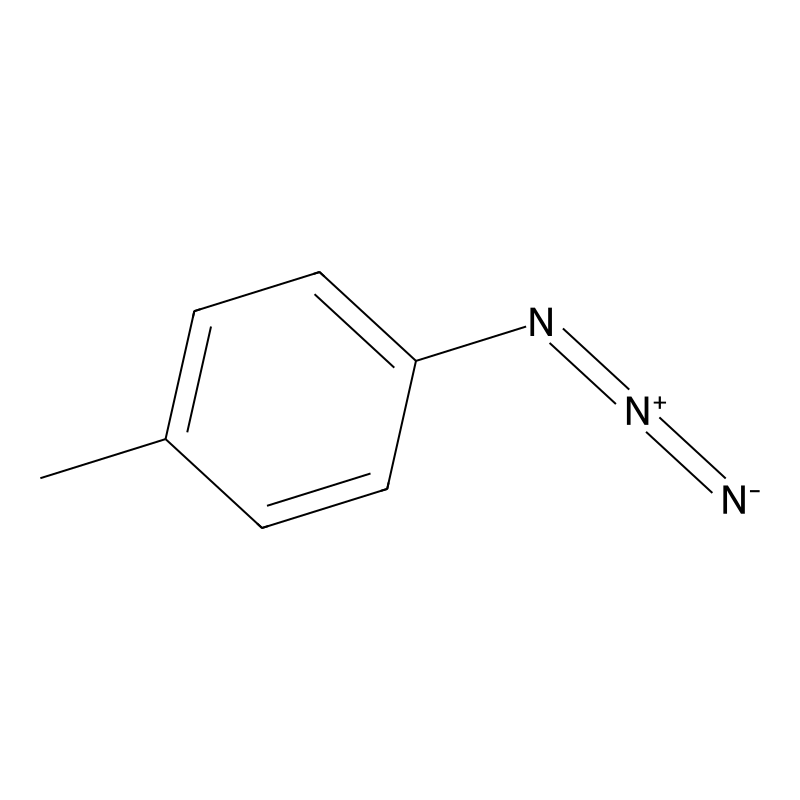1-Azido-4-methylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry:
1-Azido-4-methylbenzene, also known as p-tolylazide or 4-methylphenylazide, is an organic compound with the chemical formula C7H7N3. It is a derivative of benzene, where one hydrogen atom on the ring is replaced by an azide group (N=N=N). Due to the presence of the azide group, 1-azido-4-methylbenzene is classified as an organic azide, a class of compounds known for their reactivity and potential applications in various fields [].
Click Chemistry:
The azide group in 1-azido-4-methylbenzene plays a crucial role in click chemistry, a powerful tool for building complex molecules by linking smaller fragments together. 1-Azido-4-methylbenzene can act as an azide-containing building block in click reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows the efficient and selective formation of triazoles, a versatile heterocyclic ring system with diverse applications in drug discovery, materials science, and other fields.
Bioconjugation:
-Azido-4-methylbenzene can be further modified to incorporate various functional groups, such as biomolecules (e.g., antibodies, peptides, sugars). These bioconjugates can be utilized in various biological research applications, including:
- Targeted drug delivery: By attaching a therapeutic payload to an azido-modified biomolecule, researchers can develop targeted drug delivery systems that specifically deliver drugs to diseased cells.
- Bioimaging: Bioconjugates containing 1-azido-4-methylbenzene derivatives can be used for imaging purposes in living cells or organisms due to the ability of the azide group to be tagged with fluorescent probes [].
1-Azido-4-methylbenzene, also known as p-tolylazide or 4-methylphenylazide, is an organic compound with the molecular formula C₇H₇N₃. It is a derivative of toluene where a methyl group is attached to the fourth carbon of the benzene ring, and an azide group (N₃) is attached to the first carbon. The presence of the azide group renders this compound highly reactive and suitable for various chemical applications, particularly in click chemistry, where it serves as a building block for synthesizing complex molecules through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
1-Azido-4-methylbenzene is likely to be toxic due to the presence of the azide group. Azides are known to be mutagenic and can react with biomolecules.
- Toxicity: Data on the specific toxicity of 1-Azido-4-methylbenzene is limited, but it should be handled with caution and appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
- Flammability: Information on flammability is not readily available, but as an organic compound, it is likely flammable.
- Reactivity: The azide group is highly reactive and can decompose explosively under certain conditions, especially upon heating or exposure to shock. Special handling procedures are recommended.
- Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction leads to the formation of triazoles, which are important in drug discovery and materials science.
- Substitution Reactions: The azide group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule. For example:
These reactions highlight its utility in synthetic organic chemistry .
Several methods exist for synthesizing 1-azido-4-methylbenzene:
- Diazotization Method: This involves converting 4-methylphenylamine into its diazonium salt, which can then be treated with sodium azide to yield the azide compound.
- Aryl Halide Method: Aryl halides can react with sodium azide under suitable conditions to form aryl azides, including 1-azido-4-methylbenzene.
- Hydroxylamine Reaction: A method involving hydroxylamine hydrochloride and corresponding aryldiazonium salts has been reported, yielding high purity products through simple extraction techniques .
1-Azido-4-methylbenzene is utilized in various fields:
- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
- Click Chemistry: Its role in click chemistry allows for efficient coupling reactions that are crucial in drug development and materials science.
- Bioconjugation: The compound can be modified to create bioconjugates with biomolecules such as proteins and peptides, facilitating research in biological applications .
Interaction studies involving 1-azido-4-methylbenzene often focus on its reactivity with nucleophiles and electrophiles due to the presence of the azide group. These studies help elucidate its behavior in biological systems and its potential mutagenic effects. Research into how this compound interacts with various biological targets could provide insights into its safety profile and applications in medicinal chemistry .
Several compounds share structural similarities with 1-azido-4-methylbenzene. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 1-Azido-4-chlorobenzene | C₆H₄ClN₃ | Contains a chlorine atom instead of a methyl group, affecting reactivity. |
| Benzyl azide | C₇H₈N₄ | Features a benzyl group; used similarly in organic synthesis but has different properties due to its structure. |
| 1-Azido-2-methylbenzene | C₇H₈N₃ | Azide group at a different position on the benzene ring alters its reactivity profile compared to 1-azido-4-methylbenzene. |
The uniqueness of 1-azido-4-methylbenzene lies in its specific substitution pattern on the benzene ring, which influences both its physical properties and reactivity compared to other azides .
XLogP3
GHS Hazard Statements
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant







